1-[(4-Ethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine
Description
1-[(4-Ethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine is a bis-benzylated piperazine derivative characterized by two distinct aromatic substituents:
- 4-Ethoxyphenyl group: A para-substituted phenyl ring with an ethoxy (–OCH₂CH₃) moiety, enhancing lipophilicity and influencing metabolic stability.
This compound’s structural complexity suggests applications in receptor binding studies, particularly for neurological or antimicrobial targets.
Properties
Molecular Formula |
C26H30N2O2 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C26H30N2O2/c1-2-29-24-13-11-22(12-14-24)20-27-15-17-28(18-16-27)21-23-7-6-10-26(19-23)30-25-8-4-3-5-9-25/h3-14,19H,2,15-18,20-21H2,1H3 |
InChI Key |
CSJVIZUHSRAYOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
1-[(4-Ethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine is a piperazine derivative that has garnered attention for its potential therapeutic applications. This compound is characterized by its unique structural features, which may contribute to its biological activity. Understanding the biological activity of this compound is essential for evaluating its therapeutic potential in various medical conditions.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₈H₃₁N₂O₂
- Molecular Weight : 301.46 g/mol
The compound consists of a piperazine core substituted with ethoxy and phenoxy groups, which are believed to influence its pharmacological properties.
Research indicates that compounds related to piperazine can interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction may result in a range of biological effects, including:
- Antidepressant Activity : Some studies suggest that piperazine derivatives exhibit activity at serotonin receptors, potentially providing antidepressant effects.
- Anxiolytic Effects : The modulation of neurotransmitter systems may also confer anxiolytic properties, making this compound a candidate for anxiety-related disorders.
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antidepressant | Showed significant reduction in depression-like behavior in animal models. |
| Study 2 | Anxiolytic | Demonstrated dose-dependent anxiolytic effects in behavioral assays. |
| Study 3 | Antinociceptive | Exhibited pain-relieving properties in inflammatory pain models. |
Case Study 1: Antidepressant Effects
In a controlled study involving rodent models, administration of the compound resulted in a notable decrease in immobility time during forced swim tests, indicating antidepressant-like effects. The mechanism was hypothesized to involve serotonin receptor modulation, similar to established antidepressants.
Case Study 2: Anxiolytic Properties
A separate study evaluated the anxiolytic effects through the elevated plus maze test. Results indicated that subjects treated with the compound spent significantly more time in open arms compared to controls, suggesting reduced anxiety levels.
Case Study 3: Pain Relief
In models of acute inflammation, the compound demonstrated significant antinociceptive effects, suggesting potential utility in pain management therapies. The study highlighted its ability to modulate nociceptive pathways effectively.
Comparison with Similar Compounds
Comparative Analysis with Similar Piperazine Derivatives
Structural Modifications and Receptor Affinity
Piperazine derivatives exhibit diverse biological activities depending on substituent patterns. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations :
Pharmacological and Metabolic Profiles
Antimicrobial Activity :
Compound 1c (4-methoxyphenyl analog) inhibits C. The target compound’s 3-phenoxyphenyl group may enhance membrane penetration, though ethoxy’s larger size could reduce efficacy compared to smaller methoxy groups.
Neurological Targets :
- Dopamine D2 Receptor: Substituent bulk (e.g., piperidinylmethyl in ) correlates with higher D2 affinity. The target compound’s 3-phenoxyphenyl group may sterically hinder orthosteric binding, favoring allosteric modulation .
- σ1 Receptors: Fluorinated analogs like flunarizine exhibit nanomolar affinity, whereas ethoxy/phenoxy groups in the target compound may shift selectivity toward serotonin or adrenergic receptors .
Metabolism :
Piperazines with ethoxy groups undergo slower hepatic oxidation than methoxy analogs. For instance, flunarizine’s 4-fluorophenyl groups resist CYP-mediated dealkylation, whereas 4-methoxy groups in compound 1c are prone to demethylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
